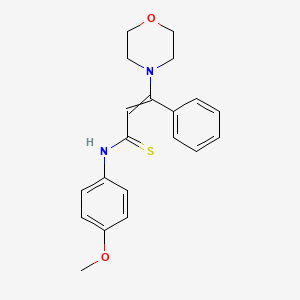
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholine ring, and a phenylprop-2-enethioamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine and phenylacetonitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including thioamide formation, to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal functions and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide
Uniqueness
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications .
Propiedades
Número CAS |
89815-85-0 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-morpholin-4-yl-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C20H22N2O2S/c1-23-18-9-7-17(8-10-18)21-20(25)15-19(16-5-3-2-4-6-16)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,25) |
Clave InChI |
JIPFUCZSGFKDEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)C=C(C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
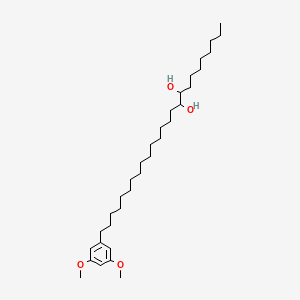
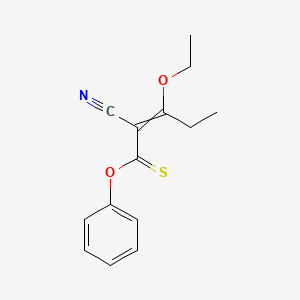

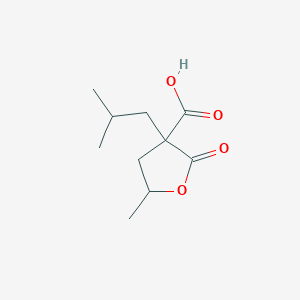
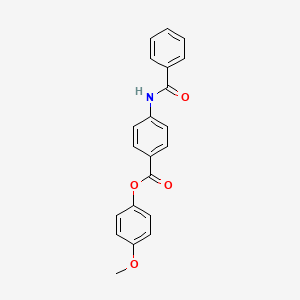
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

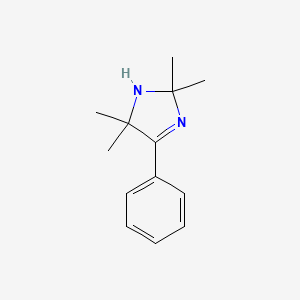


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
phenylsilane](/img/structure/B14376198.png)
